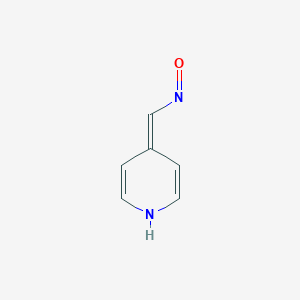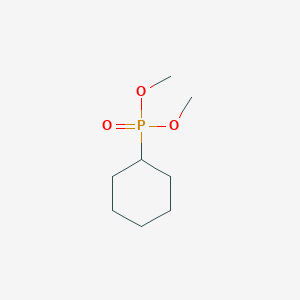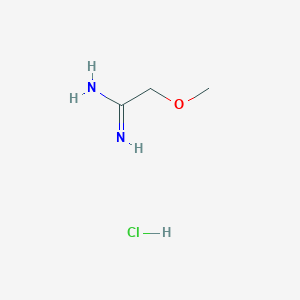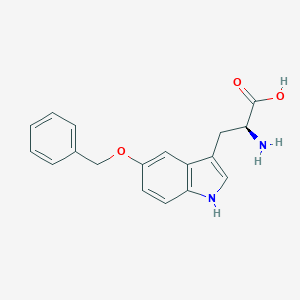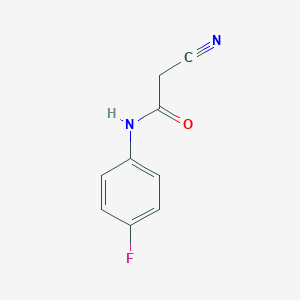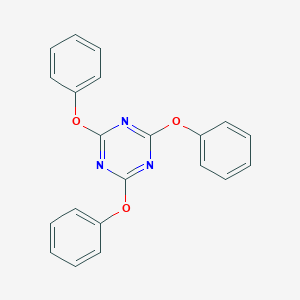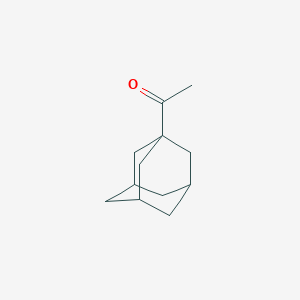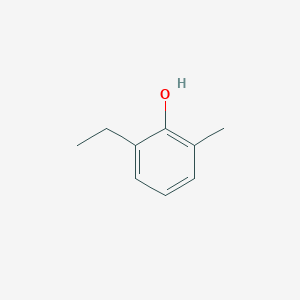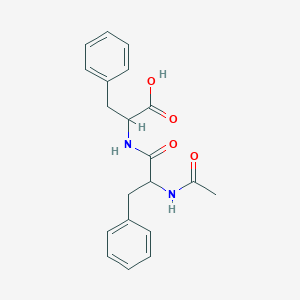
Ac-Phe-Phe-OH
描述
“Ac-Phe-Phe-OH” is a negatively charged analogue of the diphenylalanine peptide . It forms large aggregates when combined with the NH2-Phe-Phe-OH peptide . The molecular formula of “Ac-Phe-Phe-OH” is C20H22N2O4 .
Synthesis Analysis
The synthesis of “Ac-Phe-Phe-OH” and similar peptides involves various methods, including solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . The Phe-Phe motif has been used as a minimalist building block to drive the self-assembly of short peptides and their analogues into nanostructures and hydrogels .Molecular Structure Analysis
The molecular weight of “Ac-Phe-Phe-OH” is 354.4 g/mol . The IUPAC name is (2 S )-2- [ [ (2 S )-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid . The InChI and SMILES strings provide a detailed view of its molecular structure .Chemical Reactions Analysis
The Phe-Phe motif, including “Ac-Phe-Phe-OH”, is known for its ability to self-assemble into nanostructures and hydrogels . This self-assembly is driven by non-covalent interactions .Physical And Chemical Properties Analysis
“Ac-Phe-Phe-OH” has several computed properties. It has a molecular weight of 354.4 g/mol, an XLogP3 of 1.9, a hydrogen bond donor count of 3, a hydrogen bond acceptor count of 4, and a rotatable bond count of 8 .科学研究应用
Nanomedicine
- Field : Nanomedicine .
- Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
- Methods : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . These methods give access to different classes of peptide molecules .
- Results : The self-assembly of these molecules into nanostructures and hydrogels has shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
Biomaterial Chemistry, Sensors, and Bioelectronics
- Field : Biomaterial Chemistry, Sensors, and Bioelectronics .
- Application : The molecular self-assembly of the short peptide diphenylalanine (Phe-Phe) motif has attracted increasing focus due to its unique morphological structure and utility for potential applications in biomaterial chemistry, sensors, and bioelectronics .
- Methods : The self-assembly of free and protected diphenylalanine scaffolds (H-Phe-Phe-OH, Boc-Phe-Phe-OH, and Boc-Phe-Phe-OMe) has unfurled interesting tubular, vesicular, or fibrillar morphologies .
- Results : The self-sorting due to H-bonding, van der Waals force, and π–π interactions, generates monodisperse nano-vesicles from these peptides . The stability of these vesicles to different external stimuli such as pH and temperature, encapsulation of fluorescent probes inside the vesicles, and their release by external trigger are reported .
Nucleoside Conjugated-Diphenylalanines
- Field : Biomaterial Chemistry, Sensors, and Bioelectronics .
- Application : The self-assembly of nucleoside conjugated-diphenylalanines has shown potential applications in biomaterial chemistry, sensors, and bioelectronics .
- Methods : The self-assembly of these compounds generates monodisperse nano-vesicles characterized via their SEM, HRTEM, AFM pictures, and DLS experiments .
- Results : The stability of these vesicles to different external stimuli such as pH and temperature, encapsulation of fluorescent probes inside the vesicles, and their release by external trigger are reported .
Low-Molecular Weight Nucleopeptide-Based Hydrogels
- Field : Nanomedicine .
- Application : Low-molecular weight nucleopeptide-based hydrogels have shown potential applications in nanomedicine .
- Methods : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies .
- Results : The self-assembly of these molecules into nanostructures and hydrogels has shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
Drug Delivery
- Field : Nanomedicine .
- Application : Molecules based on the Phe-Phe motif have found a range of applications in nanomedicine, including drug delivery .
- Methods : The production methods for this class of compounds include solid- and liquid-phase chemistry, biocatalysis, metabolic engineering, and recombinant expression biotechnologies . These methods give access to different classes of peptide molecules .
- Results : The self-assembly of these molecules into nanostructures and hydrogels has shown remarkable properties, which hold substantial promise for the creation of the next generation nanomedicines .
Technological Applications
- Field : Biomaterial Chemistry, Sensors, and Bioelectronics .
- Application : The physical properties of supramolecular peptide assemblies have been studied for potential applications in technological fields .
- Methods : The self-assembly of these compounds generates monodisperse nano-vesicles characterized via their SEM, HRTEM, AFM pictures, and DLS experiments .
- Results : The stability of these vesicles to different external stimuli such as pH and temperature, encapsulation of fluorescent probes inside the vesicles, and their release by external trigger are reported .
未来方向
属性
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-14(23)21-17(12-15-8-4-2-5-9-15)19(24)22-18(20(25)26)13-16-10-6-3-7-11-16/h2-11,17-18H,12-13H2,1H3,(H,21,23)(H,22,24)(H,25,26)/t17-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVJYWBNKIQSSP-ROUUACIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ac-Phe-Phe-OH | |
CAS RN |
10030-31-6 | |
| Record name | N-Acetyl-L-phenylalanyl-L-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10030-31-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(N-acetyl-3-phenyl-L-alanyl)-3-phenyl-L-alanine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.059 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Benzothiazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzothiazolylidene)-2-methyl-1-propenyl]-, bromide](/img/structure/B167522.png)
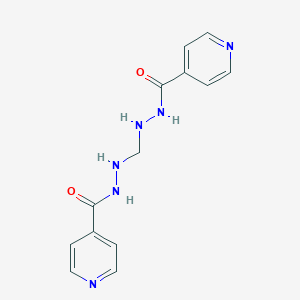
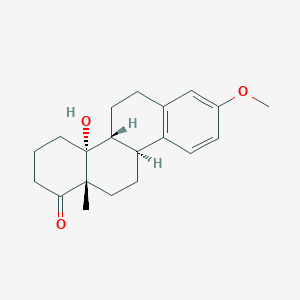
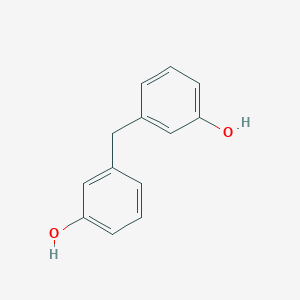
![Sodium 4-[4-[(3-chloro-2-hydroxy-5-nitrophenyl)azo]-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl]benzenesulphonate](/img/structure/B167531.png)
